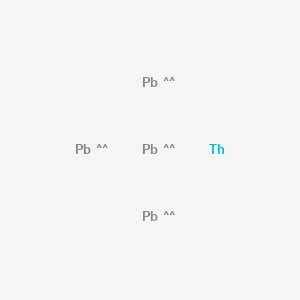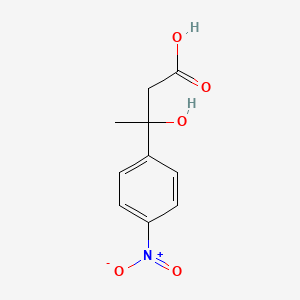
3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid is an organic compound characterized by the presence of a hydroxy group, a methyl group, and a nitrophenyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid typically involves the nitration of a suitable precursor, followed by hydrolysis and subsequent functional group modifications.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and hydroxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The hydroxy and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of 3-oxo-3-methyl-3-(4-nitrophenyl)propanoic acid.
Reduction: Formation of 3-hydroxy-3-methyl-3-(4-aminophenyl)propanoic acid.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
3-Phenylpropionic acid: Lacks the hydroxy and nitro groups, resulting in different chemical reactivity and biological activity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Contains a methoxy group instead of a nitro group, leading to distinct properties and applications.
3-(4-Aminophenyl)propanoic acid:
Uniqueness: 3-Hydroxy-3-methyl-3-(4-nitrophenyl)propanoic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both hydroxy and nitro groups allows for diverse chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
5350-45-8 |
|---|---|
Formule moléculaire |
C10H11NO5 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
3-hydroxy-3-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-10(14,6-9(12)13)7-2-4-8(5-3-7)11(15)16/h2-5,14H,6H2,1H3,(H,12,13) |
Clé InChI |
KJKUAEMIKPSAOU-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(C1=CC=C(C=C1)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[3-(3,4-Dimethoxyphenyl)propyl]-6-methyloxane-2,4-dione](/img/structure/B14727950.png)
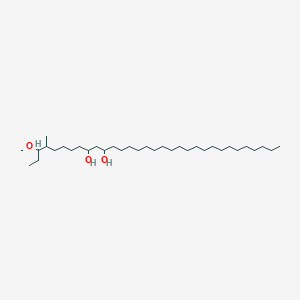
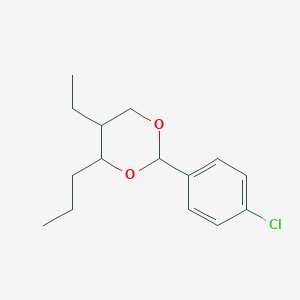
![1,5-Dichloro-2-methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14727976.png)
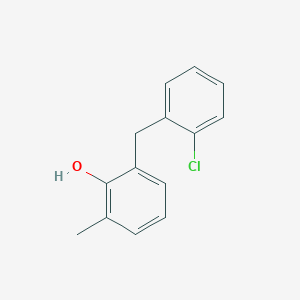
![Benzene, [(methylseleno)methyl]-](/img/structure/B14727983.png)
![9-Amino-5h-naphtho[2,1-b]pyrimido[5,4-e][1,4]oxazine-5,11(10h)-dione](/img/structure/B14727984.png)
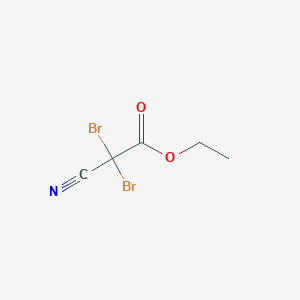
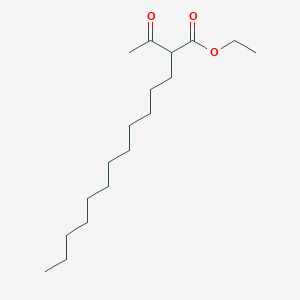
![5,7-Di(morpholin-4-yl)-3-phenyl[1,2,4]triazolo[4,3-a][1,3,5]triazine](/img/structure/B14728021.png)
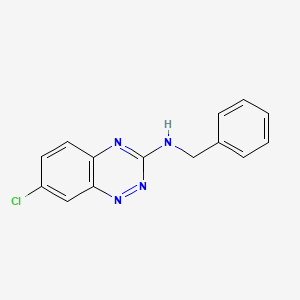
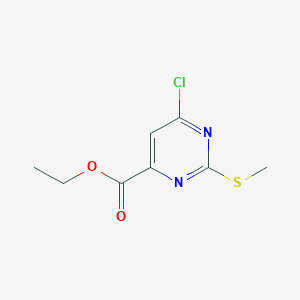
![1-[4-(4-Chlorophenyl)piperazin-1-yl]dodecan-2-ol](/img/structure/B14728033.png)
